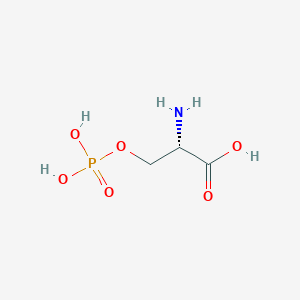

O-phospho-L-serine

概要

準備方法

デキソスフォセリンは、セリンとリン酸のエス

化学反応の分析

Dexfosfoserine undergoes various chemical reactions, including:

Oxidation: Dexfosfoserine can be oxidized to form different phosphoserine derivatives.

Reduction: Reduction reactions can convert dexfosfoserine into simpler amino acid derivatives.

Substitution: Dexfosfoserine can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Biochemical Applications

1. Enzymatic Substrate

O-Phospho-L-serine is known to serve as a substrate for specific enzymes, particularly in the context of sulfide transfer reactions. A study demonstrated that the enzyme CysM exhibits a high specificity for this compound, with over 500-fold greater affinity compared to O-acetyl-L-serine. This suggests that this compound is likely the in vivo substrate for this enzyme, which is critical in the metabolic pathways involving sulfur amino acids .

2. Immunogenicity Modulation

In therapeutic applications, this compound has been investigated as a multi-functional excipient to reduce immunogenicity. Research on B domain deleted recombinant factor VIII (BDDrFVIII) showed that OPS binds to the lipid-binding region of the coagulation factor, potentially stabilizing the protein and decreasing its immunogenicity. In murine models of hemophilia A, OPS-modified BDDrFVIII resulted in lower neutralizing titers compared to unmodified formulations, indicating improved therapeutic efficacy .

Neurological Implications

1. Neurochemical Studies

This compound is implicated in neurochemical processes and has been studied for its effects on neurotransmitter systems. It serves as a precursor to L-serine, an important amino acid involved in neurotransmission and synaptic plasticity. A method developed for analyzing L-serine-O-phosphate levels in brain tissues using high-performance liquid chromatography (HPLC) highlights its relevance in neuropsychiatric research . The ability to measure these levels accurately opens avenues for studying conditions such as schizophrenia and multiple sclerosis.

2. Therapeutic Potential

Recent studies have explored the therapeutic potential of L-serine and its phosphorylated form in neurological disorders. For instance, L-serine administration has shown promise in attenuating neurofibrillary tangles associated with Alzheimer's disease and reducing amyloid-beta production. This suggests that this compound may also play a role in modulating neurodegenerative processes .

Material Science Applications

1. Nanotechnology

In material science, this compound has been utilized to create biofunctionalized nanomaterials. A study reported the synthesis of fluorescent quantum dots functionalized with chitosan-O-phospho-L-serine conjugates. These nanoprobes exhibited unique optical properties and were characterized using various techniques such as UV-visible spectroscopy and transmission electron microscopy. The resulting nanostructures demonstrated potential for applications in bioimaging and targeted drug delivery systems .

Summary of Key Findings

作用機序

Dexfosfoserine exerts its effects by acting as an agonist of the group III metabotropic glutamate receptors. These receptors are involved in various cellular processes, including the regulation of neural stem cell proliferation and neurogenesis. Dexfosfoserine enhances neurogenic fate commitment and improves neuronal survival by modulating these pathways .

類似化合物との比較

Dexfosfoserine is similar to other phosphoserine derivatives, such as:

Phosphoserine: Another phosphoric acid ester of serine, used in similar applications.

Serine phosphate: A compound with similar chemical properties and biological functions.

What sets dexfosfoserine apart is its specific action on group III metabotropic glutamate receptors, which gives it unique therapeutic potential in neurogenesis and related fields .

生物活性

O-Phospho-L-serine (OPS) is a phosphoamino acid that has garnered attention for its diverse biological activities, particularly in the context of neurological health and cellular signaling. This article delves into the compound's biochemical properties, mechanisms of action, and its implications in various therapeutic contexts.

This compound is a derivative of L-serine, characterized by the addition of a phosphate group at the oxygen atom. This modification enhances its biological activity, allowing it to function as a group III metabotropic glutamate receptor agonist. As an analog of L-AP4, OPS demonstrates neuroprotective effects against excitotoxicity in cortical cell cultures, inhibiting neuronal proliferation while promoting differentiation in progenitor cells .

Key Mechanisms:

- Neuroprotection: OPS protects neurons from excitotoxic damage by modulating glutamate receptor activity.

- Cell Differentiation: It enhances the differentiation of neural progenitor cells, which is crucial for neurogenesis and brain repair processes.

- Inflammatory Response Modulation: OPS may influence macrophage polarization and reduce inflammatory responses in neurological contexts .

Neuroprotective Effects

Research indicates that OPS has significant neuroprotective properties. For instance, it has been shown to mitigate neurotoxicity associated with various conditions, including Alzheimer's disease (AD). In animal models, supplementation with L-serine (a precursor to OPS) has been linked to improved cognitive function and reduced amyloid-beta production, suggesting a potential therapeutic role for OPS in neurodegenerative diseases .

Influence on Cellular Processes

OPS plays a pivotal role in several cellular processes:

- Cell Growth and Differentiation: In vitro studies have demonstrated that OPS inhibits the proliferation of certain cell types while promoting differentiation, which is vital for tissue regeneration .

- Macrophage Polarization: OPS may alter macrophage polarization towards an anti-inflammatory phenotype, potentially aiding in the resolution of inflammation in neurodegenerative diseases .

1. Neurodegenerative Disease Models

A study involving rats with aluminum chloride-induced Alzheimer's disease showed that treatment with L-serine significantly improved performance in cognitive tests. The treated groups exhibited decreased levels of amyloid-beta and reduced neurofibrillary tangles, highlighting the potential of serine derivatives like OPS in AD therapy .

2. Immunogenicity Studies

In research focused on recombinant factor VIII therapies for hemophilia, OPS was found to reduce the immunogenicity associated with these treatments. The binding characteristics of OPS to lipid regions suggest its utility as an excipient to enhance therapeutic efficacy and safety profiles .

Comparative Data Table

Q & A

Q. What are the primary biological roles of O-phospho-L-serine in neuronal systems, and how can these be experimentally validated?

Basic Research Question

this compound (OPS) functions as a group III metabotropic glutamate receptor (mGluR4/6/7/8) agonist, mediating neuroprotection against excitotoxicity and modulating neural stem cell differentiation . It also antagonizes mGluR1 and mGluR2, suggesting dual regulatory roles in synaptic plasticity . To validate these roles:

- Neuroprotection assays : Use cortical neuron cultures exposed to glutamate-induced excitotoxicity, measuring cell viability via MTT or LDH release assays .

- Proliferation/differentiation studies : Treat neural progenitor cells with OPS and quantify differentiation markers (e.g., β-III-tubulin) via immunofluorescence .

- Receptor specificity : Employ radioligand binding assays with selective mGluR antagonists (e.g., LY341495 for group III) to confirm agonist/antagonist activity .

Q. How does this compound exhibit dual functionality as a group III mGluR agonist and antagonist for mGluR1/mGluR2, and what experimental designs are optimal for characterizing these interactions?

Advanced Research Question

The dual activity arises from structural differences in receptor ligand-binding domains. To characterize interactions:

- Calcium imaging : Transfect HEK293 cells with individual mGluR subtypes (e.g., mGluR1, mGluR4) and measure intracellular Ca²⁺ flux upon OPS treatment .

- Schild regression analysis : Determine antagonist potency (pA2 values) for mGluR1/2 by co-applying OPS with agonists (e.g., DHPG for mGluR1) .

- Molecular docking : Use homology models of mGluR subtypes to predict binding affinities and compare with experimental IC50/EC50 data .

Q. What methodologies are recommended for synthesizing this compound derivatives to study structure-activity relationships (SAR) in receptor modulation?

Advanced Research Question

Synthesis strategies include:

- Phosphorylation modifications : Chemically phosphorylate L-serine using POCl3 or enzymatic methods (e.g., serine kinases) to generate analogs .

- Solid-phase peptide synthesis (SPPS) : Incorporate OPS into peptide backbones to study cooperative binding with receptor extracellular domains .

- Analytical validation : Confirm purity via HPLC (≥95%) and structural integrity via ³¹P/¹³C NMR spectroscopy .

Q. How should researchers address discrepancies in reported neuroprotective efficacy of this compound across different in vitro models?

Advanced Research Question

Discrepancies may stem from model-specific variables (e.g., cell type, glutamate concentration). Mitigation strategies:

- Standardized protocols : Use primary cortical neurons (rat/mouse) with consistent glutamate exposure times (e.g., 24 hrs) and OPS concentrations (10–100 μM) .

- Cross-model validation : Compare neuroprotection in cortical cultures with zebrafish retinal injury models, where OPS suppresses Müller glia proliferation .

- Data normalization : Express efficacy relative to positive controls (e.g., NMDA receptor blockers) to account for baseline variability .

Q. What advanced spectroscopic techniques are suitable for analyzing this compound's molecular interactions in biological matrices?

Advanced Research Question

- NMR spectroscopy : Use ³¹P-dephased, ¹³C-detected REDOR to measure internuclear distances between OPS and calcium hydroxyapatite (CaHAp) in drug delivery studies .

- FTIR/UV spectroscopy : Analyze adsorption mechanisms of OPS onto Cu²⁺-modified hydroxyapatite at varying pH levels (2–8) to assess pH-dependent binding .

- Thermal analysis (TGA-DSC) : Characterize OPS-CaHAp complex stability under physiological temperatures (25–37°C) .

Q. What considerations are critical when designing dose-response studies for this compound in animal models?

Advanced Research Question

- Species-specific pharmacokinetics : Convert human-equivalent doses using body surface area (mg/m²) and allometric scaling (e.g., mouse Km = 3, rat Km = 6) .

- Solubility constraints : Prepare OPS in PBS (pH 7.4, 15 mg/mL) with sonication to avoid precipitation .

- Toxicity screening : Monitor acute effects (24–72 hrs) via serum phosphoserine levels and renal/liver function markers (e.g., ALT, BUN) .

Q. How can researchers resolve contradictions in this compound's receptor affinity data between recombinant systems and native tissues?

Advanced Research Question

- Tissue-specific expression : Perform qPCR/Western blotting to quantify mGluR subtype expression levels in target tissues (e.g., cortex vs. hippocampus) .

- Allosteric modulation : Co-apply OPS with positive allosteric modulators (e.g., TCN238 for mGluR4) to enhance signal-to-noise ratios in low-affinity systems .

- Cross-validation : Compare radioligand binding (³H-L-AP4) in recombinant cells vs. brain slice autoradiography .

特性

IUPAC Name |

(2S)-2-amino-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQFBWGGLXLEPQ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046348 | |

| Record name | Dexfosfoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

71 mg/mL | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

407-41-0 | |

| Record name | Phospho-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexfosfoserine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexfosfoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04522 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexfosfoserine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexfosfoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-phosphoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXFOSFOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VI4F0K069V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 171 °C | |

| Record name | Phosphoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。